

# eravacycline administration intravenous infusion 60 minutes

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## Compound Focus: Eravacycline dihydrochloride

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## Eravacycline Intravenous Administration Protocol

Eravacycline is a fully synthetic fluorocycline antibiotic approved for treating complicated intra-abdominal infections (cIAI) in adults. It is effective against a range of susceptible gram-negative, gram-positive aerobic, and facultative bacteria, including multidrug-resistant strains [1].

### Dosage and Administration

The standard dosage for adult patients ( $\geq 18$  years) is **1 mg/kg administered via intravenous (IV) infusion over approximately 60 minutes, every 12 hours** [2] [3]. The following table summarizes the core administration details:

Parameter	Specification
Standard Adult Dose	1 mg/kg (based on actual body weight) [2]
Dosing Frequency	Every 12 hours [2]
Infusion Duration	Approximately 60 minutes [2]

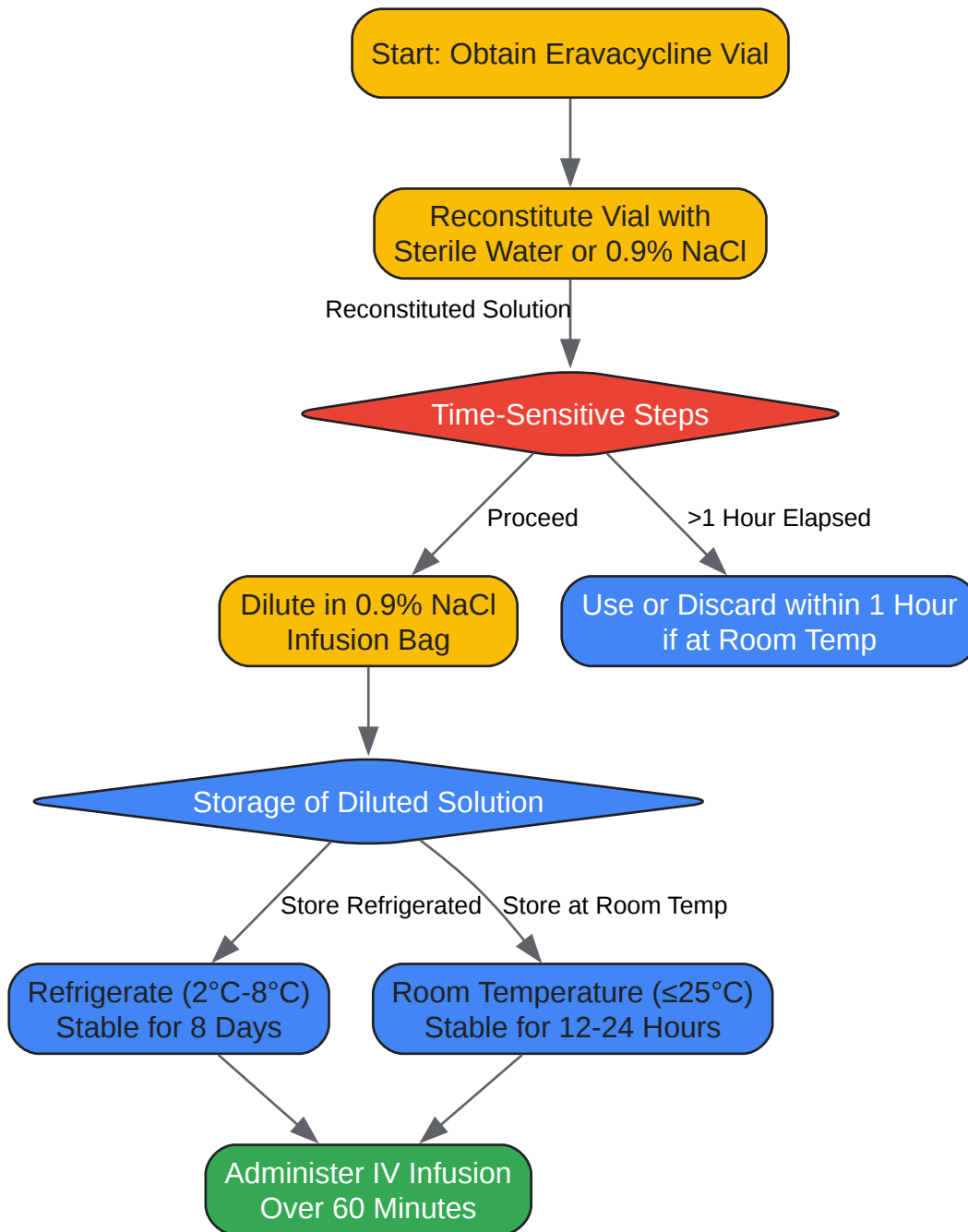
Parameter	Specification
Recommended Treatment Duration	4 to 14 days [2]

## Preparation and Storage

Eravacycline is supplied as a yellow-to-orange powder in single-dose 10-mL vials containing either 50 mg or 100 mg of the drug [2]. Preparation must be done using **aseptic technique** [2].

- **Reconstitution:** Swirl the vial gently to dissolve with **Sterile Water for Injection, USP, or 0.9% Sodium Chloride Injection, USP** [2] [3].
- **Dilution:** The reconstituted solution **must be further diluted** in a 0.9% Sodium Chloride Injection, USP, infusion bag prior to administration [2].
- **Incompatibilities:** Eravacycline **should not be mixed** with other drugs or added to solutions containing other drugs [3].

The workflow for preparation and administration is as follows:



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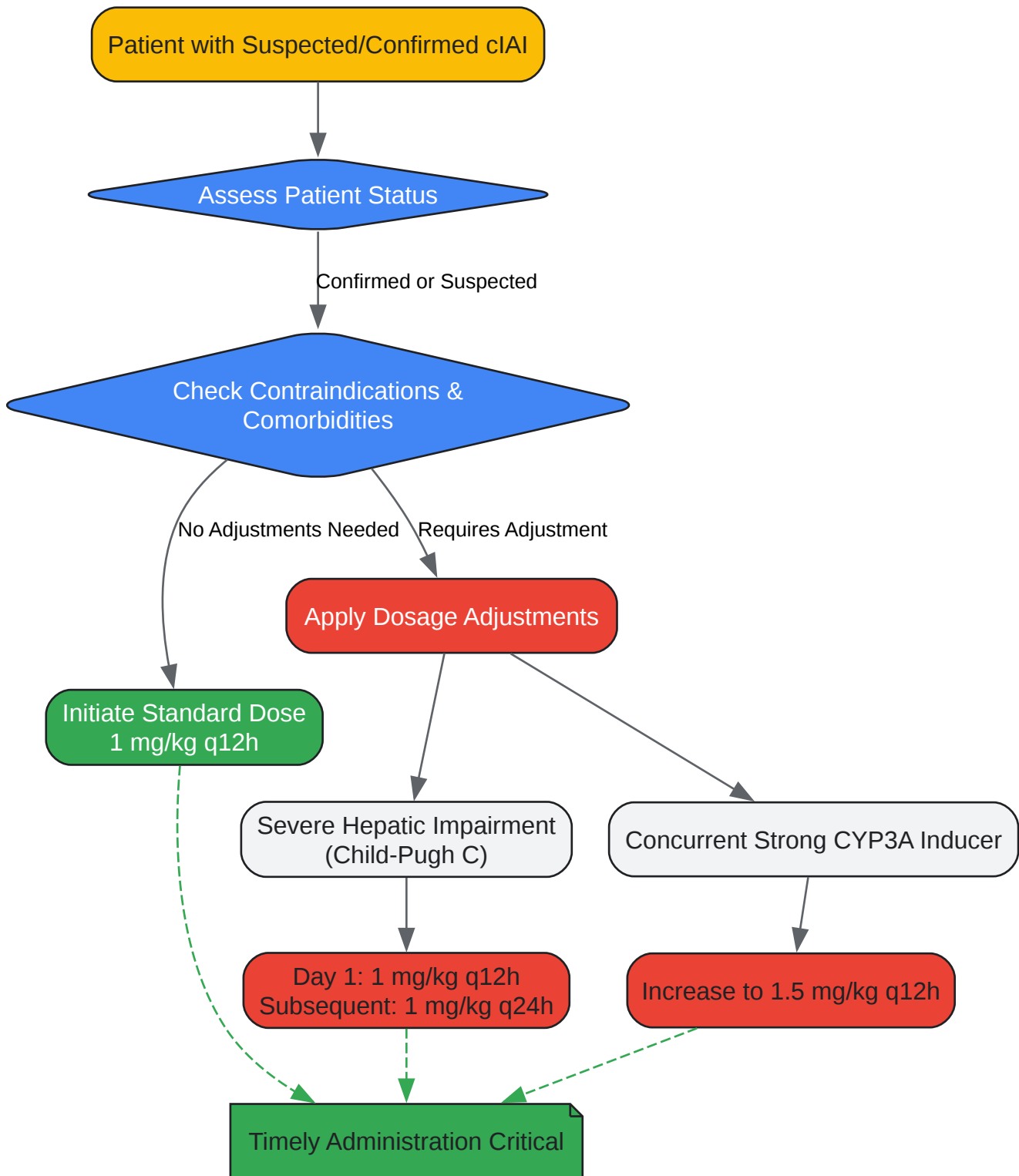
## Clinical Considerations and Evidence

The following table outlines critical considerations for specific patient populations and key clinical findings:

Category	Details
Renal Impairment	No dosage adjustment is necessary [2] [3].

| **Hepatic Impairment** | No adjustment for mild-to-moderate (Child-Pugh A/B). For severe (Child-Pugh C): **1 mg/kg every 24 hours** after the first day [3]. | | **Drug Interactions** | Coadministration with a **strong CYP450 3A inducer**: increase dose to **1.5 mg/kg every 12 hours** [3]. | | **Key Clinical Evidence** | A 2025 multicenter study in immunocompromised patients found **timely initiation** of eravacycline ( $\leq 72$  hrs from culture) significantly reduced clinical failure and microbial recurrence vs. late initiation [4]. |

The evidence supports a clear clinical decision pathway to optimize outcomes:



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## Important Safety Information

- **Contraindications:** Do not use in patients with known hypersensitivity to eravacycline or other tetracycline-class antibacterial drugs [2].
- **Warnings and Precautions:**
  - **Tooth Discoloration and Bone Growth:** Use during tooth development (last half of pregnancy, infancy, childhood up to age 8 years) may cause permanent tooth discoloration and reversible inhibition of bone growth [2].
  - **C. difficile-associated Diarrhea (CDAD):** May range from mild diarrhea to fatal colitis. Evaluate if diarrhea occurs [2].
  - **Potential Adverse Reactions:** Includes infusion site reactions, nausea, and vomiting. Monitor for photosensitivity, pseudotumor cerebri, and anti-anabolic effects (e.g., increased BUN, azotemia) [2] [1].

## Conclusion

Eravacycline is a valuable therapeutic option for cIAI, especially in the face of multidrug-resistant organisms. Adherence to the detailed protocols for dosing, preparation, and administration—particularly the emphasis on **timely initiation within 72 hours** for high-risk patients—is critical for maximizing clinical efficacy and improving patient outcomes.

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## References

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